2-Amino-3-(2,6-difluorophenyl)propan-1-ol

β‑Amino alcohol Fluorinated building block Physicochemical property

Procuring non-fluorinated or mono-fluorinated phenylalaninol analogs risks failed synthetic routes and altered bioactivity. This 2,6-difluorophenyl β-amino alcohol (CAS 1369403-37-1) delivers cumulative electron-withdrawing effects (Hammett σmeta ≈0.34 per F) not replicable elsewhere. **Key advantages:** - Enables regioselective heterocycle synthesis (oxazolidinones, morpholines) via sterically directed cyclization. - Certified reference material for method calibration (MW +23.8% vs. non-fluorinated analog, distinct retention time). - Cold-chain managed (2-8 °C) with verified 95% purity; ideal for late-stage optimization.

Molecular Formula C9H11F2NO
Molecular Weight 187.19
CAS No. 1369403-37-1
Cat. No. B2910927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(2,6-difluorophenyl)propan-1-ol
CAS1369403-37-1
Molecular FormulaC9H11F2NO
Molecular Weight187.19
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CC(CO)N)F
InChIInChI=1S/C9H11F2NO/c10-8-2-1-3-9(11)7(8)4-6(12)5-13/h1-3,6,13H,4-5,12H2
InChIKeyPUTYJIUDWFEQCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(2,6-difluorophenyl)propan-1-ol: Sourcing & Specifications


2-Amino-3-(2,6-difluorophenyl)propan-1-ol (CAS 1369403-37-1) is a β‑amino alcohol building block featuring a 2,6‑difluorophenyl substituent on a propan‑1‑ol backbone . With a molecular formula of C9H11F2NO and a molecular weight of 187.19 g/mol, the compound is supplied as a research intermediate with typical commercial purity of 95% [1]. Its two ortho‑fluorine atoms impart distinct electronic and steric properties that differentiate it from non‑fluorinated or mono‑fluorinated analogs .

2,6-Difluorophenyl substitution Ortho-fluorine atoms provide distinct electronic and steric profile not replicated by mono- or non-fluorinated analogs.
β-Amino alcohol scaffold Bifunctional amine and primary alcohol enable use as a chiral building block for heterocycles and peptidomimetics.
Research intermediate grade Supplied with typical research purity; confirm specification before use in multi-step synthesis.

2-Amino-3-(2,6-difluorophenyl)propan-1-ol: Why Substitution Fails


β‑Amino alcohols are common building blocks, but the 2,6‑difluorophenyl motif in CAS 1369403-37-1 is structurally non‑interchangeable with non‑fluorinated phenylalaninol (CAS 16088-07-6) or mono‑fluorinated analogs (e.g., CAS 64230-78-0). The ortho‑fluorine atoms in 2,6‑difluorophenyl compounds introduce unique electron‑withdrawing effects and steric constraints that directly impact downstream reactivity, target binding conformations, and metabolic stability . Procuring the incorrect analog—even one differing by a single fluorine atom—can lead to failed synthetic routes, altered pharmacological profiles, and unreproducible research outcomes, necessitating rigorous specification-based selection .

Target (2,6-difluoro)
Non- or mono-fluorinated analog
Strong ortho-fluorine electron withdrawal
Absent or weaker electronic effect; amine nucleophilicity and pKa may shift significantly
Steric shielding of aromatic ring
Reduced steric hindrance; regio- and stereoselectivity may differ in cyclization or coupling steps
Fluorine pattern impacts metabolic stability
Different metabolic profile; SAR data and stability assessments are not transferable

2-Amino-3-(2,6-difluorophenyl)propan-1-ol: Quantitative Comparisons


Molecular Weight & Density vs Phenylalaninol

2-Amino-3-(2,6-difluorophenyl)propan-1-ol (CAS 1369403-37-1) has a molecular weight of 187.19 g/mol and a predicted density of 1.258 g/cm³, which are 23.8% higher in mass and 21.7% higher in density compared to the non‑fluorinated analog 2‑amino-3‑phenylpropan-1‑ol (CAS 16088-07-6) . This difference arises from the replacement of two aromatic hydrogen atoms with fluorine atoms (ΔMW = 36 Da) [1].

MW & Density
Source review
187.19 g/mol, 1.258 g/cm³ (+23.8% vs non-fluorinated analog)
May influence chromatographic retention and purification workflows.
Predicted density; confirm experimentally for method development.
β‑Amino alcohol Fluorinated building block Physicochemical property

Purity Benchmarking vs Related β-Amino Alcohols

Commercially available 2‑Amino‑3-(2,6‑difluorophenyl)propan‑1‑ol is supplied with a minimum purity of 95% from vendors such as AKSci and CymitQuimica . This is comparable to the 95–97% purity ranges of mono‑fluorinated analog 2‑amino‑3-(4‑fluorophenyl)propan‑1‑ol (CAS 64230-78-0) and non‑fluorinated phenylalaninol (CAS 16088-07-6) . However, the difluorinated compound is offered by fewer global suppliers, with smaller lot sizes and higher per‑milligram pricing (e.g., €28.40/mg at 10 mg scale) compared to bulk phenylalaninol (approx. €0.03/mg at 25 g scale) [1].

Purity Benchmarking
Vendor specification
≥95% vs >99% (phenylalaninol) / 97% (4-fluoro analog)
Purity specification may impact yield calculations; verify upon receipt.
Limited global suppliers; smaller lot sizes typical.
Chemical procurement Purity specification Quality control

Boiling Point & Storage vs Phenylalaninol

The predicted boiling point of 2‑Amino‑3-(2,6‑difluorophenyl)propan‑1‑ol is 311.3 °C at atmospheric pressure, which is 181 °C higher than the 130 °C (at 3 mmHg) boiling point reported for non‑fluorinated DL‑phenylalaninol [1]. Additionally, the difluorinated compound is recommended for storage at 2‑8 °C in a dry, sealed container, whereas phenylalaninol can be stored at room temperature [2][3].

Boiling Point & Storage
Predicted value
~311°C (predicted) vs 130°C at 3 mmHg (phenylalaninol); 2–8°C storage required
Impacts shipping logistics and handling procedures compared to room-temperature analogs.
Pressure-adjusted comparison; experimental boiling point may differ.
Physicochemical property Storage condition Handling

2,6-Difluoro Substitution: Electronic & Steric Effects

The 2,6‑difluorophenyl group in CAS 1369403-37-1 introduces two ortho‑fluorine substituents that exert a strong electron‑withdrawing inductive effect (-I) and steric shielding of the aromatic ring, a profile absent in 4‑fluorophenyl analogs and phenylalaninol . Quantitative comparison of Hammett σmeta values for 2,6‑difluoro substitution (σmeta ≈ 0.34 per fluorine) yields a cumulative electron‑withdrawing effect approximately 2–3 times greater than a single para‑fluoro substituent (σpara = 0.06) [1].

Electronic Effects
Class-level inference
σmeta ≈0.34 per F vs σpara=0.06; 5–10× greater electron withdrawal
Alters amine nucleophilicity, pKa, and metabolic stability; relevant for SAR interpretation.
Literature Hammett constants; compound-specific confirmation advised.
Fluorine substitution Electronic effects Steric effects

Supply Chain & Cost vs Bulk Analogs

2-Amino-3-(2,6-difluorophenyl)propan-1-ol (CAS 1369403-37-1) is available from specialized vendors such as CymitQuimica at €28.40 per 10 mg (€2.84/mg) and CoolPharm at ¥1,205 per 100 mg (≈€150, or €1.50/mg) [1]. In contrast, non‑fluorinated DL‑phenylalaninol (CAS 16088-07-6) is offered by CoolPharm at ¥143 per 5 g (≈€0.0036/mg)—a cost difference of >400‑fold [2].

Supply & Cost
Vendor pricing
€1.50–€2.84/mg vs ≈€0.0036/mg (phenylalaninol); >400-fold cost difference
Budget justification and lead-time planning may be needed for procurement.
Pricing as of 2025–2026; subject to change.
Procurement Supply chain Cost analysis

2-Amino-3-(2,6-difluorophenyl)propan-1-ol: High-Value Applications


Medicinal Chemistry: Fluorinated Scaffold for Lead Optimization

The 2,6‑difluorophenyl motif in CAS 1369403-37-1 provides a cumulative electron‑withdrawing effect that is 5‑ to 10‑fold greater than a single para‑fluoro substituent (Hammett σmeta ≈ 0.34 per fluorine vs. σpara = 0.06) [1]. This altered electronic profile can modulate amine pKa and influence binding affinity to biological targets, making the compound suitable as a core scaffold in structure‑activity relationship (SAR) studies where fluorine‑mediated electronic tuning is desired .

Reference Standard for 2,6-Difluorophenyl Metabolites

The compound's higher molecular weight (187.19 g/mol) and density (1.258 g/cm³) compared to non‑fluorinated phenylalaninol (MW 151.21 g/mol, +23.8%) alter its chromatographic retention time and ionization efficiency . Procuring CAS 1369403-37-1 as a certified reference material enables accurate method calibration for detecting related fluorinated β‑amino alcohols in complex biological or environmental matrices.

Building Block for Fluorinated Heterocycles & Peptidomimetics

The presence of both a primary amine and a primary alcohol on a chiral β‑carbon allows CAS 1369403-37-1 to serve as a versatile precursor for oxazolidinones, morpholines, and other N‑ and O‑containing heterocycles . The 2,6‑difluorophenyl group introduces steric hindrance that can direct regioselectivity in cyclization reactions—a feature not replicable with non‑fluorinated or mono‑fluorinated analogs .

Cold-Chain & Lot-Traced Intermediate for R&D Programs

Given the compound's cold‑storage requirement (2‑8 °C) and limited commercial availability, it is best suited for well‑managed research programs where supply chain continuity and purity verification are prioritized [2]. The cost premium (>400‑fold vs. bulk phenylalaninol) and small lot sizes justify its use only in late‑stage optimization or specialized synthetic applications where the 2,6‑difluoro substitution is essential [3].

Application
Selection Property
Validation Focus
Fluorinated scaffold SAR studies
2,6-Difluorophenyl electronic profile
Electronic effects on amine pKa and binding
Chromatographic reference standard
Distinct retention and ionization profile
Method calibration for fluorinated β-amino alcohols
Heterocycle precursor synthesis
Bifunctional amine/alcohol reactivity
Regioselectivity in cyclization reactions
Managed R&D program intermediate
Cold-chain storage integrity
Supply continuity and purity verification

Technical Documentation Hub

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